Cas no 905277-27-2 (5-Chlorothiophene-3-sulfonyl chloride)

5-Chlorothiophene-3-sulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical intermediates. Its reactive sulfonyl chloride group enables efficient derivatization, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The chlorothiophene moiety enhances electrophilicity, facilitating selective reactions in heterocyclic chemistry. This compound is particularly useful in medicinal chemistry for modifying bioactive molecules due to its stability and compatibility with diverse reaction conditions. High purity grades ensure consistent performance in demanding applications. Proper handling under inert conditions is recommended due to its moisture sensitivity. Its balanced reactivity and structural features make it a practical choice for researchers developing advanced agrochemicals, pharmaceuticals, and functional materials.
5-Chlorothiophene-3-sulfonyl chloride structure
905277-27-2 structure
商品名:5-Chlorothiophene-3-sulfonyl chloride
CAS番号:905277-27-2
MF:C4H2Cl2O2S2
メガワット:217.093476772308
CID:5741993
PubChem ID:21617170

5-Chlorothiophene-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • AKOS006333418
    • 5-chlorothiophene-3-sulfonyl chloride
    • AT39627
    • EN300-712985
    • SCHEMBL4875871
    • CS-0491605
    • 5-chlorothiophene-3-sulfonylchloride
    • 905277-27-2
    • 3-Thiophenesulfonyl chloride, 5-chloro-
    • 5-Chlorothiophene-3-sulfonyl chloride
    • インチ: 1S/C4H2Cl2O2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H
    • InChIKey: AKIIGQKHZHPDDW-UHFFFAOYSA-N
    • ほほえんだ: C1SC(Cl)=CC=1S(Cl)(=O)=O

計算された属性

  • せいみつぶんしりょう: 215.8873270g/mol
  • どういたいしつりょう: 215.8873270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 70.8Ų

じっけんとくせい

  • 密度みつど: 1.702±0.06 g/cm3(Predicted)
  • ふってん: 297.7±25.0 °C(Predicted)

5-Chlorothiophene-3-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712985-0.1g
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
0.1g
$600.0 2023-05-30
Aaron
AR01C858-5g
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
5g
$6920.00 2024-07-18
Aaron
AR01C858-2.5g
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
2.5g
$4685.00 2024-07-18
1PlusChem
1P01C7WW-50mg
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
50mg
$630.00 2024-04-20
1PlusChem
1P01C7WW-1g
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
1g
$2199.00 2024-04-20
1PlusChem
1P01C7WW-100mg
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
100mg
$804.00 2024-04-20
1PlusChem
1P01C7WW-5g
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
5g
$6260.00 2024-04-20
Aaron
AR01C858-50mg
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
50mg
$657.00 2025-02-17
Aaron
AR01C858-500mg
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
500mg
$1880.00 2025-02-17
Aaron
AR01C858-100mg
5-chlorothiophene-3-sulfonyl chloride
905277-27-2 95%
100mg
$850.00 2025-02-17

5-Chlorothiophene-3-sulfonyl chloride 関連文献

5-Chlorothiophene-3-sulfonyl chlorideに関する追加情報

5-Chlorothiophene-3-sulfonyl Chloride (CAS No. 905277-27-2): A Comprehensive Overview

5-Chlorothiophene-3-sulfonyl chloride, identified by the CAS number 905277-27-2, is a significant compound in the realm of organic chemistry, particularly within the sulfonamide and sulfonyl chloride family. This compound has garnered attention due to its versatile applications in drug discovery, material science, and advanced chemical synthesis. The molecule's structure, featuring a chloro-substituted thiophene ring attached to a sulfonyl chloride group, makes it a valuable intermediate in the construction of bioactive molecules and functional materials.

The synthesis of 5-chlorothiophene-3-sulfonyl chloride typically involves multi-step processes that emphasize the importance of regioselectivity and functional group compatibility. Recent advancements in catalytic methodologies have enabled more efficient routes to this compound, leveraging transition metal catalysts and microwave-assisted reactions. These innovations have not only improved yield but also minimized environmental impact, aligning with the growing demand for sustainable chemical practices.

In terms of applications, 5-chlorothiophene-3-sulfonyl chloride has been extensively utilized as an electrophilic reagent in nucleophilic substitution reactions. Its reactivity is particularly advantageous in the formation of sulfonamides, which are critical components in pharmaceuticals. For instance, studies have demonstrated its role in the synthesis of potential anticancer agents, where the thiophene moiety contributes to enhanced bioavailability and target specificity.

Moreover, the compound's electronic properties make it a promising candidate in the field of optoelectronics. Research has shown that derivatives of 5-chlorothiophene-3-sulfonyl chloride can be incorporated into organic semiconductors, enhancing their charge transport capabilities. This application underscores the compound's potential in advancing next-generation electronic devices.

The structural versatility of 5-chlorothiophene-3-sulfonyl chloride also extends to its use as a building block for constructing complex heterocyclic frameworks. Recent studies have highlighted its utility in forming fused-ring systems, which are integral to various natural product mimics and synthetic polymers.

In conclusion, 5-chlorothiophene-3-sulfonyl chloride (CAS No. 905277-27-2) stands as a pivotal compound with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings is expected to unlock further innovations, solidifying its role as a cornerstone in modern chemical research.

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